1-Ethyl-3-(methylethyl)pyrazole
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Description
1-Ethyl-3-(methylethyl)pyrazole is a useful research compound. Its molecular formula is C8H14N2 and its molecular weight is 138.214. The purity is usually 95%.
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Biological Activity
1-Ethyl-3-(methylethyl)pyrazole is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article explores the biological activity of this compound, highlighting its mechanisms of action, research findings, and potential applications.
The biological activity of this compound is attributed to its interaction with various biochemical pathways. Pyrazole derivatives often act as inhibitors or modulators of specific enzymes or receptors, which can lead to therapeutic effects. For instance, pyrazoles have been reported to exhibit anti-inflammatory activity by inhibiting cyclooxygenase (COX) enzymes and other inflammatory mediators .
Biological Activities
This compound has been investigated for several biological activities:
- Antimicrobial Activity : Studies have shown that pyrazole derivatives can exhibit significant antibacterial and antifungal properties. For example, compounds similar to this compound have been tested against various bacterial strains such as Escherichia coli and Staphylococcus aureus, demonstrating promising results .
- Anticancer Properties : Research indicates that pyrazoles can induce apoptosis in cancer cells and inhibit tumor growth. The specific mechanisms may involve the modulation of signaling pathways related to cell proliferation and survival .
- Anti-inflammatory Effects : Pyrazoles are known to inhibit pro-inflammatory cytokines and enzymes involved in inflammation, making them potential candidates for treating inflammatory diseases .
Research Findings
Recent studies have highlighted the efficacy of this compound in various experimental models:
Table 1: Summary of Biological Activities
Case Studies
- Antimicrobial Efficacy : A study conducted by Argade et al. synthesized a series of pyrazole derivatives, including this compound, and assessed their antibacterial activity against clinical strains. The results indicated that certain derivatives exhibited potent activity against resistant strains of bacteria, suggesting their potential use in treating infections .
- Anticancer Activity : In a study focusing on the anticancer properties of pyrazoles, researchers found that this compound effectively inhibited the growth of several cancer cell lines through apoptosis induction mechanisms. The compound was shown to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors .
Pharmacokinetics
The pharmacokinetic profile of this compound is crucial for understanding its therapeutic potential. Factors such as absorption, distribution, metabolism, and excretion (ADME) play a significant role in determining the compound's efficacy and safety. Preliminary studies suggest that modifications in the pyrazole structure can enhance bioavailability and reduce toxicity .
Properties
IUPAC Name |
1-ethyl-3-propan-2-ylpyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2/c1-4-10-6-5-8(9-10)7(2)3/h5-7H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGRLDZCXSKNIRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.